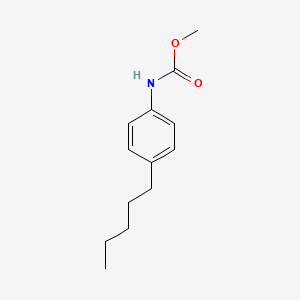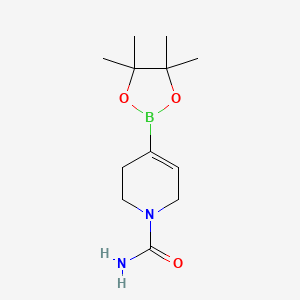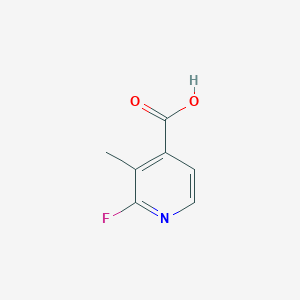
2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
概要
説明
2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound commonly used in various fields, including organic chemistry, pharmaceuticals, and materials science. The unique structure of this compound allows it to participate in diverse chemical reactions, making it a valuable intermediate in synthetic chemistry.
作用機序
Target of Action
It’s known that boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis .
Mode of Action
The compound is involved in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound is part of the protodeboronation process, which is a key step in various synthetic transformations . The hydromethylation sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . The process has been applied to various compounds, demonstrating its utility in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
準備方法
Synthetic Routes and Reaction Conditions
2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through a multi-step process starting from readily available starting materials:
Starting material: Typically, a benzyl-protected phenol is used as the starting material.
Trifluoromethylation: The phenol undergoes trifluoromethylation to introduce the trifluoromethyl group.
Borylation: The resultant trifluoromethylated phenol reacts with bis(pinacolato)diboron in the presence of a suitable catalyst, such as a palladium or nickel catalyst, to form the boronate ester.
Benzyloxy protection: The final step involves protecting the phenol with a benzyl group using benzyl bromide and a base such as potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the above synthetic route. Process optimization focuses on maximizing yield, minimizing waste, and ensuring the safety and efficiency of the reaction conditions. Catalytic systems and continuous flow processes are often employed to enhance scalability and reproducibility.
化学反応の分析
Types of Reactions it Undergoes
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the benzyloxy and trifluoromethyl groups.
Oxidation and Reduction: The boronate ester functionality can participate in oxidation and reduction reactions, leading to the formation of various boronic acid derivatives.
Cross-Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are often used as nucleophiles in substitution reactions.
Oxidants: Peroxides and other oxidizing agents can be used to oxidize the boronate ester.
Cross-Coupling Catalysts: Palladium and nickel catalysts are typically employed in cross-coupling reactions.
Major Products Formed
The major products formed from reactions involving 2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include various boronic acid derivatives and biaryl compounds, which are useful intermediates in the synthesis of pharmaceuticals and organic materials.
科学的研究の応用
Chemistry
In synthetic chemistry, 2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a boronic acid surrogate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. It is also utilized in the synthesis of complex organic molecules due to its stability and reactivity.
Biology and Medicine
In biological research, this compound is used as a building block in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. It aids in the development of drugs targeting various diseases by enabling the formation of key carbon-carbon and carbon-heteroatom bonds.
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique reactivity allows for the creation of materials with tailored properties, such as increased strength, flexibility, and chemical resistance.
類似化合物との比較
Similar Compounds
2-(2-(Methoxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(2-(Benzyloxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to the combination of its benzyloxy and trifluoromethyl groups. This unique structure provides enhanced reactivity and stability compared to other similar compounds, making it particularly valuable in synthetic organic chemistry.
Hope you find this in-depth exploration as fascinating as I do! What area would you like to delve deeper into?
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-phenylmethoxy-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-12-15(20(22,23)24)10-11-17(16)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKESQGXFIIBKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
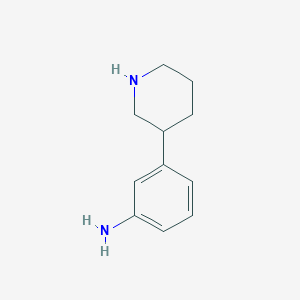
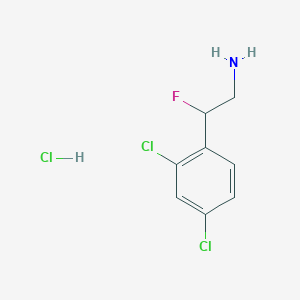
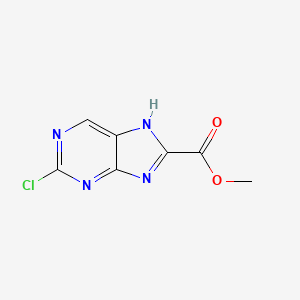
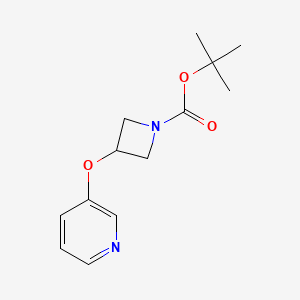

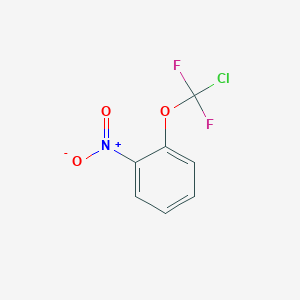
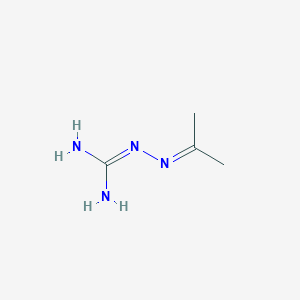
![Dibenzo[b,d]furan-3-ylboronic acid](/img/structure/B6334404.png)
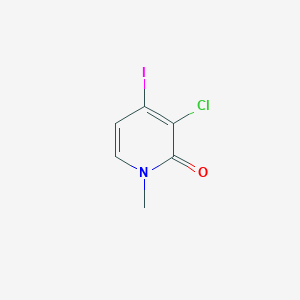
![[(1R,3R)-3-aminocyclohexyl]methanol;hydrochloride](/img/structure/B6334442.png)
